molecular formula C18H16ClNO2 B13991129 {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid CAS No. 147-44-4

{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid

Cat. No.: B13991129
CAS No.: 147-44-4
M. Wt: 313.8 g/mol
InChI Key: LWTASERQKKFWBU-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of nonsteroidal anti-inflammatory drugs (NSAIDs). It is structurally analogous to indomethacin, a well-known and extensively studied NSAID that functions as a potent, time-dependent inhibitor of cyclooxygenase (COX) enzymes . COX enzymes, including the constitutive COX-1 and inducible COX-2 isoforms, are key players in the synthesis of prostaglandins, which mediate inflammation, pain, and fever . Research into indomethacin and its derivatives has revealed that modifying the parent structure, such as through esterification or amidation, can significantly alter the compound's selectivity profile . For instance, converting the carboxylic acid of non-selective inhibitors to neutral esters has been established as a strategy to create compounds with enhanced selectivity for the COX-2 isozyme, which is the therapeutically relevant target in inflammation . This shift in selectivity is a critical area of investigation, as it may lead to compounds with improved therapeutic windows and reduced gastrointestinal side effects commonly associated with non-selective COX inhibition . Consequently, this compound serves as a valuable precursor or pharmacophore for researchers developing and evaluating novel anti-inflammatory agents, COX-2 selective inhibitors, and probing the structure-activity relationships within this class of bioactive molecules. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

147-44-4

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-5-methylindol-3-yl]acetic acid

InChI

InChI=1S/C18H16ClNO2/c1-12-2-7-17-16(8-12)14(9-18(21)22)11-20(17)10-13-3-5-15(19)6-4-13/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI Key

LWTASERQKKFWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CC(=O)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core with Substituents

  • The indole nucleus is commonly synthesized via Fischer indole synthesis or Bartoli indole synthesis, allowing substitution at various positions by selecting appropriate starting materials.
  • For 5-methyl substitution, starting materials such as 5-methyl-substituted phenylhydrazines or substituted anilines are used.

Introduction of the 4-Chlorophenylmethyl Group at N-1

  • Alkylation of the indole nitrogen is typically achieved by reacting the indole with a suitable 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride or bromide) under basic conditions.
  • This step requires careful control to avoid over-alkylation or substitution at other nucleophilic sites.

Installation of the Acetic Acid Moiety at C-3

  • The acetic acid group at the 3-position of indole can be introduced via several methods:
    • Direct electrophilic substitution using haloacetic acid derivatives or their esters.
    • Vilsmeier-Haack formylation at C-3 followed by oxidation to acetic acid.
    • Metal-catalyzed cross-coupling reactions using 3-halogenated indole intermediates and appropriate acetic acid equivalents.

Specific Preparation Methodologies and Research Findings

Alkylation of Indole Nitrogen with 4-Chlorobenzyl Halides

  • A typical procedure involves dissolving 5-methylindole in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • A base such as potassium carbonate or sodium hydride is added to deprotonate the indole nitrogen.
  • 4-Chlorobenzyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
  • The product, N-(4-chlorobenzyl)-5-methylindole, is isolated by extraction and purified by chromatography.

Introduction of the Acetic Acid Side Chain at C-3

  • The N-alkylated indole is subjected to lithiation at the 3-position using a strong base such as n-butyllithium at low temperature.
  • The resulting 3-lithiated intermediate is then reacted with ethyl chloroacetate or similar electrophiles to introduce an ester group.
  • Hydrolysis of the ester under acidic or basic conditions yields the target acetic acid substituent at C-3.

Alternative Synthetic Strategy via Indole-3-Acetic Acid Derivatives

  • Starting from commercially available 5-methylindole-3-acetic acid, N-alkylation with 4-chlorobenzyl halides under basic conditions can directly yield the target compound.
  • This method simplifies the synthesis by using a pre-functionalized indole core.

Representative Experimental Procedure (Hypothetical)

Step Reagents and Conditions Yield (%) Notes
1. N-Alkylation 5-methylindole, K2CO3, 4-chlorobenzyl chloride, DMF, 25–50 °C, 12 h 75–85 Purify by column chromatography
2. Lithiation and Esterification n-BuLi, THF, −78 °C; then ethyl chloroacetate, stir 2 h 65–70 Quench with water
3. Hydrolysis NaOH (aq), reflux 4 h 80–90 Acidify to precipitate product

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR shows characteristic signals for the indole protons, methyl group at 5-position (~2.3 ppm), benzylic protons (~4.5 ppm), and acetic acid methylene (~3.5 ppm).
    • 13C NMR confirms carbonyl carbon (~170 ppm), aromatic carbons, and methyl carbons.
  • Infrared Spectroscopy (IR):

    • Strong absorption bands near 1700 cm⁻¹ for carboxylic acid C=O stretch.
    • Aromatic C-H stretches near 3000 cm⁻¹.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular formula C17H14ClNO2.

Summary Table of Key Synthetic Steps

Synthetic Step Starting Material Reagents/Conditions Product Yield (%)
N-Alkylation 5-Methylindole K2CO3, 4-chlorobenzyl chloride N-(4-chlorobenzyl)-5-methylindole 75–85
Lithiation and Esterification N-(4-chlorobenzyl)-5-methylindole n-BuLi, ethyl chloroacetate 3-(Ethoxycarbonylmethyl)-N-(4-chlorobenzyl)-5-methylindole 65–70
Hydrolysis 3-(Ethoxycarbonylmethyl)-N-(4-chlorobenzyl)-5-methylindole NaOH (aq), reflux {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid 80–90

Research and Literature Context

  • The synthetic approach aligns with well-established methodologies for indole functionalization and N-alkylation documented in peer-reviewed literature on indole derivatives and related pharmaceuticals such as indomethacin (a structurally related indole acetic acid derivative).
  • Although direct literature on this exact compound is limited, the synthetic principles are extrapolated from similar indole-3-acetic acid derivatives and chlorophenyl-substituted indoles.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

Based on the search results, here's what is known about the applications of {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid:

This compound is a synthetic organic molecule with an indole structure, featuring a chlorophenyl group and a carboxylic acid functional group. These functional groups may contribute to its potential biological activities and applications in medicinal chemistry.

Potential Applications

  • Pharmacological Studies : The biological activity of this compound is primarily evaluated through pharmacological studies, using bioassays that measure the response of living organisms or cells to the compound, with results indicating dosage-dependent effects.
  • Drug Discovery : It may serve as a building block in synthesizing more complex molecules with desired pharmacological properties.
  • Agrochemicals : It can be explored as an intermediate in developing new pesticides or herbicides.
  • Material Science : It can be used in the synthesis of novel materials with specific properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as surface plasmon resonance or fluorescence spectroscopy are often employed in these studies.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure HighlightsUnique Features
5-MethylindoleIndole structure with methyl groupKnown for neuroprotective effects
4-ChlorobenzoylindoleIndole linked to chlorobenzoyl groupExhibits antimicrobial properties
IndomethacinIndole derivative with acetic acidStrong anti-inflammatory agent, non-steroidal anti-inflammatory

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related indole derivatives include:

  • Substituents at Position 1: Benzyl vs. Benzoyl: The target compound’s 4-chlorophenylmethyl group contrasts with the 4-chlorobenzoyl group in indomethacin (). Oxoethyl Derivatives: describes a compound with a 4-chlorophenyl-2-oxoethyl group at position 1, introducing a ketone functionality that may influence solubility or reactivity.
  • Substituents at Position 5: Methyl vs. Methoxy: The target’s 5-methyl group (less polar) differs from methoxy substituents in indomethacin and other analogs ().
  • Position 3 Modifications :

    • Acetic Acid vs. Ester/Amide : The target’s free carboxylic acid group contrasts with esterified () or amidated () derivatives. Acidic groups enhance water solubility but may limit membrane permeability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents (Positions 1, 5, 3)
{1-[(4-Chlorophenyl)methyl]-5-methyl-...}acetic acid C₁₈H₁₆ClNO₂ 313.78 ~3.5* 1: 4-Cl-benzyl; 5: methyl; 3: acetic acid
Indomethacin (1-(4-Cl-benzoyl)-5-methoxy-2-methyl-...) C₁₉H₁₆ClNO₄ 357.79 ~4.0 1: 4-Cl-benzoyl; 5: methoxy; 3: acetic acid
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate () C₁₃H₁₅NO₃ 233.26 ~2.8 1: H; 5: methoxy; 3: methyl ester
2-[1-(4-Cl-benzoyl)-5-methoxy-...]acetamide () C₂₅H₂₃ClN₂O₄S 494.98 N/A 1: 4-Cl-benzoyl; 5: methoxy; 3: amide
1-[(4-Cl-phenyl)methyl]-1H-indol-5-amine () C₁₅H₁₃ClN₂ 256.73 N/A 1: 4-Cl-benzyl; 5: NH₂; 3: H

*Estimated LogP for the target compound based on structural similarity to indomethacin and methyl ester analogs.

Pharmacological Implications

  • COX Inhibition : Indomethacin’s 4-chlorobenzoyl group is critical for cyclooxygenase (COX) binding . The target’s benzyl group may reduce COX affinity but could enhance selectivity for other targets (e.g., PPARs).
  • Metabolic Stability : Methoxy groups (as in indomethacin) are prone to demethylation, whereas methyl groups (target compound) may confer greater metabolic stability .
  • Solubility vs. Permeability : The acetic acid moiety enhances aqueous solubility but may limit blood-brain barrier penetration compared to esterified analogs .

Biological Activity

The compound {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid is a synthetic organic molecule belonging to the indole family. Its structure includes a chlorophenyl group and a carboxylic acid functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 147-44-4
Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
IUPAC Name 2-[1-[(4-chlorophenyl)methyl]-5-methylindol-3-yl]acetic acid
InChI Key LWTASERQKKFWBU-UHFFFAOYSA-N

Pharmacological Studies

The biological activity of this compound is primarily evaluated through various pharmacological studies. Key findings include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, derivatives of this compound have demonstrated IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory activity .
  • Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells. The protective effects against hydrogen peroxide-induced oxidative stress have been documented in neuronal cell lines .
  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties, particularly against Helicobacter pylori strains, with minimum inhibitory concentration (MIC) values demonstrating efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound binds to active sites on enzymes such as BChE and AChE, leading to reduced enzyme activity and subsequent alterations in neurotransmitter levels.
  • Receptor Modulation : It may interact with cellular receptors, influencing various signaling pathways that regulate cellular functions.
  • DNA Intercalation : The indole structure allows for potential intercalation into DNA strands, affecting replication and transcription processes .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in vitro using SH-SY5Y neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

Research examining the antimicrobial activity of related indole derivatives found that compounds with similar structures exhibited potent activity against various bacterial strains, including those resistant to standard treatments. The presence of the chlorophenyl group was noted to enhance lipophilicity and receptor binding affinity, contributing to increased antimicrobial efficacy .

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